molecular formula C11H13NO B13253982 5-(Cyclohex-2-en-1-yl)pyridin-3-ol

5-(Cyclohex-2-en-1-yl)pyridin-3-ol

Cat. No.: B13253982
M. Wt: 175.23 g/mol
InChI Key: CFOGULMGTCVFLJ-UHFFFAOYSA-N
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Description

5-(Cyclohex-2-en-1-yl)pyridin-3-ol is an organic compound with the molecular formula C11H13NO This compound features a pyridine ring substituted with a cyclohexene ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-2-en-1-yl)pyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyridine ring and a cyclohexene moiety can be subjected to cyclization reactions using catalysts such as palladium or nickel complexes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-2-en-1-yl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated cyclohexane derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclohex-2-en-1-one derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(Cyclohex-2-en-1-yl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-2-en-1-yl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohex-1-en-1-yl)pyridin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

    6-(Cyclohex-1-en-1-yl)pyridin-3-amine: Similar structure with an amine group and different substitution pattern.

Uniqueness

5-(Cyclohex-2-en-1-yl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a cyclohexene ring, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-cyclohex-2-en-1-ylpyridin-3-ol

InChI

InChI=1S/C11H13NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h2,4,6-9,13H,1,3,5H2

InChI Key

CFOGULMGTCVFLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2=CC(=CN=C2)O

Origin of Product

United States

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